
Acide 2-chloropyridine-4-boronique
Vue d'ensemble
Description
2-Chloro-4-pyridylboronic acid, also known as 2-Chloro-4-pyridylboronic acid, is a useful research compound. Its molecular formula is C5H5BClNO2 and its molecular weight is 157.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-pyridylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-pyridylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-pyridylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactif biochimique
“Acide 2-chloropyridine-4-boronique” est un réactif biochimique qui peut être utilisé comme matériau biologique ou composé organique pour la recherche liée aux sciences de la vie .
Applications de détection
Les acides boroniques, y compris “this compound”, sont de plus en plus utilisés dans divers domaines de la recherche. Ils sont utiles dans diverses applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure .
Etiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines allant de l'étiquetage biologique .
Manipulation et modification des protéines
Les acides boroniques, y compris “this compound”, sont utilisés pour la manipulation et la modification des protéines .
Technologies de séparation
Les acides boroniques sont également utilisés dans les technologies de séparation .
Développement de produits thérapeutiques
Les acides boroniques sont utilisés dans le développement de produits thérapeutiques .
Synthèse de nouveaux composés
“this compound” est utilisé dans la synthèse de nouvelles pyridazino [4,5-b] indol-4-ones et de pyridazin-3 (2H)-one analogues en tant qu'inhibiteurs de DYRK1A .
Matériaux de construction pour les microparticules
Les acides boroniques sont utilisés comme matériaux de construction pour les microparticules pour les méthodes analytiques .
Mécanisme D'action
Target of Action
The primary target of 2-Chloropyridine-4-boronic acid is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system. By interacting with this receptor, 2-Chloropyridine-4-boronic acid can influence nerve signal transmission.
Mode of Action
2-Chloropyridine-4-boronic acid acts as an antagonist of the nicotinic acetylcholine receptor . It blocks the binding of acetylcholine to its receptor, which prevents the propagation of nerve signals . This blocking action can disrupt normal signal transmission in the nervous system.
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-4-boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances in the environment. It’s also worth noting that the compound should be stored at a temperature of 2-8°C .
Safety and Hazards
2-Chloro-4-pyridylboronic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and to use personal protective equipment .
Analyse Biochimique
Biochemical Properties
2-Chloropyridine-4-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. One notable interaction is with nicotinic acetylcholine receptors, where 2-Chloropyridine-4-boronic acid acts as an antagonist, blocking the binding of acetylcholine to its receptor . This interaction prevents the propagation of action potentials, highlighting the compound’s potential in modulating neurotransmission.
Molecular Mechanism
The molecular mechanism of 2-Chloropyridine-4-boronic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an antagonist of nicotinic acetylcholine receptors, 2-Chloropyridine-4-boronic acid binds to the receptor site, preventing acetylcholine from activating the receptor . This binding interaction inhibits the downstream signaling pathways associated with neurotransmission. Additionally, the compound’s ability to modulate gene expression suggests that it may influence transcription factors and other regulatory proteins, leading to altered cellular responses.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYRVVDXJMJLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408874 | |
| Record name | 2-Chloro-4-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-96-2 | |
| Record name | B-(2-Chloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2-chloropyridin-4-yl)boronic acid in the synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine?
A1: (2-chloropyridin-4-yl)boronic acid acts as a reagent in a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. [] It reacts with 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine, forming a carbon-carbon bond and ultimately yielding the target compound, 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


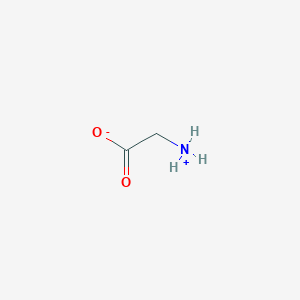
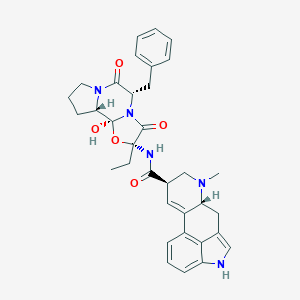
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
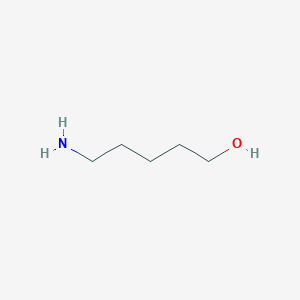

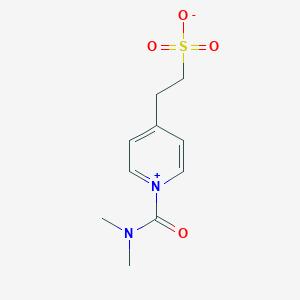


![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
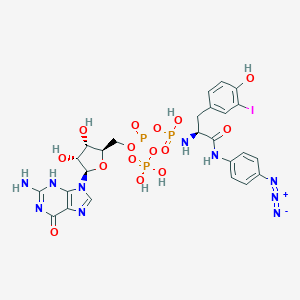

![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
